Aluminum acetate

説明

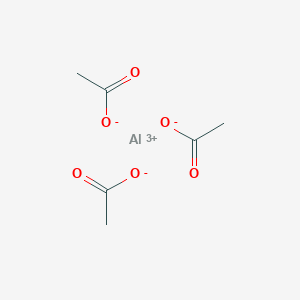

Structure

3D Structure of Parent

特性

Key on ui mechanism of action |

Aluminum Acetate is an astringent. An astrignent is a chemical that tends to shrink or constrict body tissues, usually locally after topical medicinal application. The shrinkage or constriction is through osmotic flow of water (or other fluids) away from the area where the astringent was applied. Astringent medicines cause shrinkage of mucous membranes or exposed tissues and are often used internally to check discharge of blood serum or mucous secretions. This can happen with a sore throat, hemorrhages, diarrhea, or with peptic ulcers. Externally applied astringents, which cause mild coagulation of skin proteins, dry, harden, and protect the skin. Acne sufferers are often advised to use astringents if they have oily skin. Astringents also help heal stretch marks and other scars. Mild astringent solutions are used in the relief of such minor skin irritations as those resulting from superficial cuts, allergies, insect bites, or fungal infections such as athlete's foot. |

|---|---|

CAS番号 |

139-12-8 |

分子式 |

C2H4AlO2 |

分子量 |

87.03 g/mol |

IUPAC名 |

aluminum;triacetate |

InChI |

InChI=1S/C2H4O2.Al/c1-2(3)4;/h1H3,(H,3,4); |

InChIキー |

HDOAYHNQJVFBOY-UHFFFAOYSA-N |

SMILES |

CC(=O)[O-].CC(=O)[O-].CC(=O)[O-].[Al+3] |

正規SMILES |

CC(=O)O.[Al] |

他のCAS番号 |

139-12-8 |

物理的記述 |

Neutral form: White solid, soluble in water; [Hawley] |

ピクトグラム |

Irritant |

同義語 |

aluminum acetate aluminum acetate hydrate basic aluminum acetate hydrate Burow's solution Domeboro |

製品の起源 |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Forms of Aluminum Acetate

For Researchers, Scientists, and Drug Development Professionals

Aluminum acetate, also known as aluminum ethanoate, is a versatile compound with significant applications in the pharmaceutical and chemical industries. It exists in several forms, each with distinct chemical properties and uses. This guide provides a comprehensive overview of the different forms of this compound, their synthesis, and key quantitative data.

Forms of this compound

In the solid state, this compound primarily exists as three distinct salts: neutral aluminum triacetate and two basic salts, aluminum diacetate and aluminum monoacetate.[1][2][3] In aqueous solutions, these forms can coexist and interconvert in a chemical equilibrium.[2][3]

-

Neutral Aluminum Triacetate: Formally named this compound, this is the neutral salt.[1]

-

Basic Aluminum Diacetate: Also known as hydroxyaluminum diacetate or aluminum subacetate, this is a basic salt.[1][4][5]

-

Basic Aluminum Monoacetate: Referred to as dihydroxythis compound or dibasic this compound, this is another basic salt of aluminum.[1][6][7]

These forms are interconnected through hydrolysis reactions, as illustrated in the diagram below.

Quantitative Data

The key quantitative properties of the different forms of this compound are summarized in the table below for easy comparison.

| Property | Neutral Aluminum Triacetate | Basic Aluminum Diacetate | Basic Aluminum Monoacetate |

| Chemical Formula | Al(CH₃COO)₃[1][6] | Al(OH)(CH₃COO)₂[8][9] | Al(OH)₂(CH₃COO)[1][7] |

| Molecular Formula | C₆H₉AlO₆[1][6] | C₄H₇AlO₅[5] | C₂H₅AlO₄[10] |

| Molecular Weight | 204.11 g/mol [6][11][12] | 162.08 g/mol [9] | 120.04 g/mol [10] |

| Appearance | White, crystalline solid[6][13] | White powder[5][8] | White solid powder[7] |

| Solubility in Water | Soluble[4][13][14] | Insoluble[4][15] | - |

| CAS Number | 139-12-8[11][15][16] | 142-03-0[9][17] | 7360-44-3[10] |

Experimental Protocols: Synthesis of this compound Forms

The synthesis of the different forms of this compound generally involves the reaction of an aluminum source with acetic acid. The specific form obtained is dependent on the reaction conditions, particularly the concentration of the acetic acid.

General Workflow for Synthesis:

Methodologies:

-

Formation of Aluminum Monoacetate: This form, also known as dibasic this compound, is prepared by reacting aluminum hydroxide with dilute aqueous acetic acid.[2][7][18]

-

Formation of Aluminum Diacetate: Also referred to as basic this compound, this salt is formed when more concentrated acetic acid is used in the reaction with aluminum hydroxide.[2] It can also be prepared from an aqueous solution of this compound.[3] Another method involves the reaction of sodium aluminate with acetic acid.[5][18]

-

Formation of Aluminum Triacetate: The neutral salt is synthesized by heating aluminum chloride (AlCl₃) or aluminum powder with a mixture of acetic acid and acetic anhydride.[3][13] This method is typically performed in the absence of water.

A common starting material for these syntheses is aluminum hydroxide, which reacts with acetic acid in a neutralization reaction.[4][6] The stoichiometry of the reaction can be controlled to favor the formation of the desired acetate salt.

Burow's Solution

Burow's solution is an aqueous solution of this compound, specifically aluminum triacetate.[19] It is commercially available over-the-counter and is used topically for its astringent and antiseptic properties to treat various skin conditions.[5][20][21] The solution is typically prepared by dissolving aluminum subacetate (basic this compound) in water.[20] Commercially available dry mixes for preparing Burow's solution often contain aluminum sulfate and calcium acetate, which react in water to form this compound and a precipitate of calcium sulfate.[22][23][24] The resulting solution has a pH in the range of 4.2-4.7.[22]

References

- 1. byjus.com [byjus.com]

- 2. Aluminium acetate - Wikipedia [en.wikipedia.org]

- 3. Aluminium acetate - Wikipedia [en.wikipedia.org]

- 4. This compound | 139-12-8 [chemicalbook.com]

- 5. Aluminium diacetate - Wikipedia [en.wikipedia.org]

- 6. Aluminium Acetate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 7. Aluminium monoacetate - Wikipedia [en.wikipedia.org]

- 8. Aluminium diacetate - basic aluminium acetate [ceramic-glazes.com]

- 9. Aluminium diacetate hydroxide, Aluminium hydroxide acetate, Aluminium acetate basic | Aluminium acetate, 99.9% | 142-03-0 | Aluminium acetate, 99.9% | Ottokemi™ Product [ottokemi.com]

- 10. bangchemicals.com [bangchemicals.com]

- 11. This compound | C6H9AlO6 | CID 8757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. nbinno.com [nbinno.com]

- 13. orchidsinternationalschool.com [orchidsinternationalschool.com]

- 14. solubilityofthings.com [solubilityofthings.com]

- 15. guidechem.com [guidechem.com]

- 16. americanelements.com [americanelements.com]

- 17. Aluminum diacetate hydroxide | 142-03-0 [chemicalbook.com]

- 18. This compound for Research (RUO) [benchchem.com]

- 19. Burow's solution - Wikipedia [en.wikipedia.org]

- 20. nyp.org [nyp.org]

- 21. Aluminium triacetate - Wikipedia [en.wikipedia.org]

- 22. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]

- 23. albury.formulae.com.au [albury.formulae.com.au]

- 24. reference.medscape.com [reference.medscape.com]

An In-depth Technical Guide to the Chemical Structure and Properties of Aluminum Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of aluminum acetate. The information is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of this versatile compound.

Chemical Structure and Forms

This compound can exist in three primary forms in the solid state: neutral aluminum triacetate and two basic salts, aluminum diacetate and aluminum monoacetate. In aqueous solutions, these forms coexist in a dynamic equilibrium that is dependent on pH and concentration.[1]

-

Neutral Aluminum Triacetate: Also known as this compound, this is the neutral salt with the chemical formula Al(CH₃COO)₃.[2][3] It is a white, water-soluble solid.[2][4][5]

-

Basic Aluminum Diacetate: Formally named hydroxyaluminum diacetate, this basic salt has the chemical formula HOAl(CH₃COO)₂.[2][3] It is also a white powder.[6]

-

Basic Aluminum Monoacetate: Referred to as dibasic this compound or dihydroxythis compound, its chemical formula is (HO)₂AlCH₃COO.[2][3] It presents as a white solid powder.[6]

In aqueous solutions, aluminum triacetate undergoes hydrolysis, leading to the formation of the diacetate and monoacetate forms.[1][5][7][8] This equilibrium is a critical aspect of its chemistry and influences its applications.[1]

Physicochemical Properties

The distinct forms of this compound possess different physicochemical properties. The following table summarizes the key quantitative data for each compound.

| Property | Neutral Aluminum Triacetate | Basic Aluminum Diacetate | Basic Aluminum Monoacetate |

| Chemical Formula | Al(CH₃COO)₃ | HOAl(CH₃COO)₂ | (HO)₂AlCH₃COO |

| Molecular Weight ( g/mol ) | 204.114[2][4] | 162.08 | 120.04 |

| Appearance | White solid[2][4] | White powder[6] | White solid powder[6] |

| Solubility in Water | Soluble[2][4] | Insoluble (as a pure solid) | Sparingly soluble |

| Melting Point (°C) | Decomposes at ~200[4][5] | Decomposes | Decomposes |

| Density (g/cm³) | 1.002 | 1.045 | Not available |

Hydrolysis of this compound

The interconversion of the different forms of this compound in an aqueous environment is a key characteristic. The following diagram illustrates the hydrolysis pathway.

Caption: Hydrolysis equilibrium of this compound in aqueous solution.

Experimental Protocols: Synthesis of this compound Forms

The synthesis of the different forms of this compound generally involves the reaction of an aluminum source with acetic acid under controlled conditions. The specific form obtained is largely dependent on the reaction stoichiometry and conditions.

Synthesis of Basic Aluminum Acetates

Principle: Basic aluminum acetates are typically prepared by the reaction of aluminum hydroxide with acetic acid. The concentration of the acetic acid influences the degree of substitution.

Methodology for Basic Aluminum Diacetate:

-

Reaction Setup: A reaction vessel equipped with a stirrer and a heating mantle is charged with a suspension of aluminum hydroxide (Al(OH)₃) in water.

-

Addition of Acetic Acid: A stoichiometric amount of concentrated acetic acid is slowly added to the suspension with continuous stirring. The molar ratio of aluminum hydroxide to acetic acid should be approximately 1:2.

-

Reaction: The mixture is heated to a moderate temperature (e.g., 60-80 °C) and stirred for several hours until the reaction is complete, which is indicated by the dissolution of the aluminum hydroxide.

-

Isolation: The resulting solution is then cooled, and the basic aluminum diacetate can be precipitated by the addition of a suitable non-solvent or by careful evaporation of the water. The precipitate is collected by filtration, washed, and dried.

Methodology for Basic Aluminum Monoacetate:

The synthesis of basic aluminum monoacetate follows a similar procedure to the diacetate, with the key difference being the use of dilute aqueous acetic acid and a molar ratio of aluminum hydroxide to acetic acid of approximately 1:1.[7][8]

Synthesis of Neutral Aluminum Triacetate

Principle: The preparation of neutral aluminum triacetate requires anhydrous conditions to prevent hydrolysis to the basic forms.

Methodology:

-

Reaction Setup: A reaction vessel equipped with a reflux condenser and a means for excluding atmospheric moisture (e.g., a drying tube) is required.

-

Reactants: Aluminum chloride (AlCl₃) or aluminum powder is heated with a mixture of glacial acetic acid and acetic anhydride.[5][7][8] The acetic anhydride serves to consume any water present and drive the reaction towards the formation of the triacetate.

-

Reaction: The reaction mixture is heated to a relatively high temperature, for example, around 180°C, under reflux for several hours.[5][7][8]

-

Isolation: After the reaction is complete, the excess acetic acid and acetic anhydride are removed by distillation under reduced pressure. The solid residue of neutral aluminum triacetate is then collected.

The following diagram illustrates a generalized workflow for the synthesis of basic this compound.

Caption: Logical workflow for the synthesis of basic aluminum acetates.

Applications

This compound and its various forms have a wide range of applications, particularly in the pharmaceutical and textile industries.

-

Astringent and Antiseptic: In pharmaceutical formulations, it is used topically as an astringent and antiseptic to treat minor skin irritations, insect bites, and athlete's foot. It is the active ingredient in Burow's solution.

-

Mordant in Dyeing: In the textile industry, it serves as a mordant, a substance that helps to fix dyes to fabrics.

-

Waterproofing Agent: It is also used in the waterproofing of textiles.

This guide provides a foundational understanding of the chemical structure and properties of this compound. For specific applications, further research into the detailed kinetics and thermodynamics of its aqueous solutions is recommended.

References

- 1. Aluminium monoacetate - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. chembk.com [chembk.com]

- 4. Aluminium Acetate Formula: Properties, Chemical Structure and Uses [extramarks.com]

- 5. Aluminium triacetate - Wikipedia [en.wikipedia.org]

- 6. Aluminum monoacetate | C2H5AlO4 | CID 9793743 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. US20020137960A1 - Process for producing aluminum diacetate monobasic - Google Patents [patents.google.com]

- 8. solubilityofthings.com [solubilityofthings.com]

Synthesis of Aluminum Acetate from Aluminum Hydroxide and Acetic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aluminum acetate, a compound with significant applications in the pharmaceutical and textile industries, can be synthesized through the reaction of aluminum hydroxide and acetic acid. This technical guide provides an in-depth overview of this synthesis, focusing on the formation of various this compound species. Detailed experimental protocols, quantitative data, and visual representations of the reaction pathways and experimental workflow are presented to facilitate reproducible laboratory-scale synthesis.

Introduction

This compound exists in several forms, primarily as neutral aluminum triacetate (Al(CH₃COO)₃) and basic aluminum acetates, including aluminum monoacetate ((HO)₂AlCH₃CO₂) and aluminum diacetate (HOAl(CH₃CO₂)₂). The specific product obtained from the reaction of aluminum hydroxide (Al(OH)₃) and acetic acid (CH₃COOH) is highly dependent on the reaction conditions, most notably the concentration of the acetic acid.[1][2] In aqueous solutions, these species can coexist and interconvert in a chemical equilibrium.[1] This guide focuses on the synthesis of these compounds, providing a foundational understanding for researchers and professionals in drug development and material science.

Forms of this compound

The reaction between aluminum hydroxide and acetic acid can yield different products based on the stoichiometry and concentration of the reactants.

-

Aluminum Monoacetate (Dibasic this compound): Forms when aluminum hydroxide reacts with dilute aqueous acetic acid.[1]

-

Aluminum Diacetate (Basic this compound): A common product, it is a white powder prepared from the reaction in aqueous solution.[1][3]

-

Aluminum Triacetate (Neutral this compound): This form is typically prepared under anhydrous conditions by heating aluminum chloride or aluminum powder with a mixture of acetic acid and acetic anhydride.[1]

The general balanced chemical equation for the formation of aluminum triacetate is:

Al(OH)₃ + 3CH₃COOH → Al(CH₃COO)₃ + 3H₂O[4][5]

Experimental Protocol: Synthesis of Aluminum Diacetate

This section details a laboratory-scale procedure for the synthesis of basic aluminum diacetate, a frequently utilized form of this compound.

Materials and Equipment

-

Aluminum Hydroxide (Al(OH)₃)

-

Glacial Acetic Acid (CH₃COOH)

-

Distilled Water

-

Reaction flask with a reflux condenser

-

Heating mantle or oil bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and filter paper

-

Drying oven

Procedure

-

Reactant Preparation: In a reaction flask, prepare a 50% (v/v) aqueous solution of acetic acid.

-

Reaction: Slowly add a stoichiometric amount of aluminum hydroxide powder to the acetic acid solution while stirring continuously. For the synthesis of aluminum diacetate, a molar ratio of 1:2 (Al(OH)₃ : CH₃COOH) is targeted.

-

Heating and Reflux: Heat the reaction mixture to 80-90°C under reflux with constant stirring. Maintain this temperature for 2-3 hours to ensure the reaction goes to completion. The initially insoluble aluminum hydroxide will gradually dissolve.

-

Cooling and Crystallization: After the reaction period, turn off the heat and allow the solution to cool slowly to room temperature. Further cooling in an ice bath may promote crystallization of the aluminum diacetate.

-

Isolation of Product: Collect the precipitated white solid by vacuum filtration using a Buchner funnel.

-

Washing: Wash the collected solid with a small amount of cold distilled water to remove any unreacted acetic acid or other soluble impurities.

-

Drying: Dry the purified aluminum diacetate in a drying oven at a temperature below 100°C to avoid decomposition.

Characterization

The resulting product can be characterized using techniques such as Fourier-Transform Infrared Spectroscopy (FTIR) to identify the characteristic acetate and hydroxyl functional groups, and X-ray Diffraction (XRD) to confirm the crystalline structure.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the synthesis of aluminum diacetate.

| Parameter | Value/Range | Notes |

| Molar Ratio (Al(OH)₃ : CH₃COOH) | 1 : 2 | For the targeted synthesis of aluminum diacetate. |

| Acetic Acid Concentration | 50% (v/v) aqueous solution | A higher concentration of acetic acid can lead to the formation of aluminum triacetate, especially under anhydrous conditions.[1] |

| Reaction Temperature | 80 - 90 °C | Controlled heating is crucial for the reaction to proceed efficiently without decomposition. |

| Reaction Time | 2 - 3 hours | Sufficient time is required for the complete dissolution of aluminum hydroxide. |

| Yield | Variable | The yield is dependent on the precise reaction conditions and purification efficiency. |

Visualizing the Process

Reaction Pathway

The following diagram illustrates the overall chemical reaction for the formation of aluminum triacetate.

Caption: Overall reaction for the synthesis of this compound.

Experimental Workflow

The diagram below outlines the key steps in the laboratory synthesis of aluminum diacetate.

Caption: Experimental workflow for aluminum diacetate synthesis.

References

- 1. This compound Two Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 2. Aluminium hydroxide acetate hydrate (basic aluminium acetate) pure 80164-67-6 [sigmaaldrich.com]

- 3. sourcezon.com [sourcezon.com]

- 4. gauthmath.com [gauthmath.com]

- 5. Unlocking the Chemical and Structural Complexity of Aluminum Hydroxy Acetates: from Commodity Chemicals to Porous Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

The Historical and Scientific Evolution of Aluminum Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum acetate, a compound with a rich history, has been a subject of scientific inquiry and therapeutic application for over a century and a half. From its early use as a mordant in the textile industry to its well-established role in modern medicine as a topical astringent and antiseptic, the journey of this compound reflects the evolution of chemical synthesis, analytical techniques, and pharmacological understanding. This in-depth technical guide provides a comprehensive overview of the historical development of this compound research, detailing its synthesis, mechanisms of action, and key applications. The information is presented to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and related fields.

Historical Development

The story of this compound in medicine begins in the mid-19th century with German surgeon Dr. Karl August Burow. He developed a solution of this compound in water, which came to be known as Burow's Solution.[1] Initially used as an antiseptic and astringent to treat wounds and skin inflammations, its efficacy in reducing inflammation and preventing infection led to its widespread adoption. Early preparations were often made extemporaneously in pharmacies, and the stability of these solutions was a significant challenge, prompting further research into its chemistry and formulation. Over the years, various forms of this compound have been identified and synthesized, including monoacetate, diacetate, and triacetate, each with distinct properties and applications. The development of stable, commercially available preparations like Domeboro® marked a significant milestone, making this effective topical treatment readily accessible to a broader audience.[2]

Chemical Properties and Synthesis

This compound exists in three main forms:

-

Aluminum monoacetate: Also known as dibasic this compound, with the formula Al(OH)₂(CH₃COO). It is typically formed from the reaction of aluminum hydroxide with dilute acetic acid.[3]

-

Aluminum diacetate: Also known as basic this compound, with the formula Al(OH)(CH₃COO)₂. This form is prepared from aqueous solutions of this compound and is a white powder.[3] It is the form commonly found in topical preparations.

-

Aluminum triacetate: The neutral salt with the formula Al(CH₃COO)₃. Its synthesis requires anhydrous conditions, typically by heating aluminum chloride or aluminum powder with a mixture of acetic acid and acetic anhydride.[4]

The synthesis of these compounds has evolved from simple reactions to more controlled and reproducible methods. Early methods often involved the reaction of aluminum hydroxide with acetic acid.[5] The concentration of the acetic acid plays a crucial role in determining which form of this compound is predominantly produced.[3]

Experimental Protocols

This protocol is based on the United States Pharmacopeia (USP) monograph for this compound Topical Solution.

Materials:

-

Aluminum Subacetate Topical Solution

-

Glacial Acetic Acid

-

Purified Water

Procedure:

-

Combine 545 mL of Aluminum Subacetate Topical Solution with 15 mL of Glacial Acetic Acid.

-

Add a sufficient quantity of Purified Water to make a final volume of 1000 mL.

-

Mix the solution thoroughly.

-

If necessary, filter the solution to ensure clarity.

Storage: Preserve in tight containers.[7]

This protocol determines the aluminum oxide content, ensuring the solution's proper concentration.

Reagents:

-

0.05 M Edetate disodium (EDTA) titrant, standardized

-

Hydrochloric acid

-

Acetic acid-ammonium acetate buffer TS

-

Alcohol

-

Dithizone TS

-

0.05 M Zinc sulfate VS

Procedure:

-

Pipette 25 mL of the this compound Topical Solution into a 250-mL volumetric flask.

-

Add 5 mL of hydrochloric acid and dilute with water to volume, then mix.

-

Pipette 25 mL of this solution into a 250-mL beaker.

-

With continuous stirring, add 25.0 mL of 0.05 M EDTA titrant and 20 mL of acetic acid-ammonium acetate buffer TS.

-

Heat the solution to near boiling for 5 minutes.

-

Cool the solution and add 50 mL of alcohol and 2 mL of dithizone TS.

-

Titrate the solution with 0.05 M zinc sulfate VS to a bright rose-pink endpoint.

-

Perform a blank determination and make any necessary corrections.[2]

Calculation: Each mL of 0.05 M Edetate disodium titrant is equivalent to 2.549 mg of Al₂O₃.[2]

This protocol determines the acetic acid content in the solution.

Reagents:

-

Phosphoric acid

-

0.5 N Sodium hydroxide VS

-

Phenolphthalein TS

-

0.5 N Sulfuric acid VS

Procedure:

-

Pipette 20 mL of the Topical Solution into a Kjeldahl flask containing a mixture of 20 mL of phosphoric acid and 150 mL of water.

-

Connect the flask to a condenser with the delivery tube submerged in 50.0 mL of 0.5 N sodium hydroxide VS in a receiving flask.

-

Distill approximately 160 mL.

-

Remove the delivery tube, allow the flask to cool, add 50 mL of water, and distill an additional 40–45 mL into the same receiving flask.

-

Add phenolphthalein TS to the distillate and titrate the excess 0.5 N sodium hydroxide VS with 0.5 N sulfuric acid VS.[2]

Calculation: Each mL of 0.5 N sodium hydroxide is equivalent to 30.03 mg of C₂H₄O₂.[2]

Quantitative Data Summary

| Parameter | Value/Range | Reference |

| This compound Topical Solution (USP) | ||

| Aluminum Oxide (Al₂O₃) Content | 1.20 g - 1.45 g per 100 mL | [6] |

| Acetic Acid (C₂H₄O₂) Content | 4.24 g - 5.12 g per 100 mL | [6] |

| pH | 3.6 - 4.4 | [2] |

| Boric Acid (Stabilizer, if present) | Not more than 0.6% | [6] |

| Aluminum Subacetate Topical Solution (USP) | ||

| Aluminum Oxide (Al₂O₃) Content | 2.30 g - 2.60 g per 100 mL | [8] |

| Acetic Acid (C₂H₄O₂) Content | 5.43 g - 6.13 g per 100 mL | [8] |

| pH | 3.8 - 4.6 | [8] |

| Boric Acid (Stabilizer, if present) | Not more than 0.9% | [8] |

| Solubility of Aluminum Triacetate | Soluble in water | [4] |

Mechanisms of Action

The therapeutic effects of this compound are primarily attributed to its astringent and antiseptic properties.

Astringent Action

The astringent effect of this compound is a result of its interaction with proteins in the skin and mucous membranes.[9] The aluminum ions (Al³⁺) cause the coagulation of proteins, leading to the shrinkage of tissues. This action helps to reduce inflammation, decrease exudate from wounds, and form a protective layer over the affected area, which promotes healing.[10]

Antibacterial and Antifungal Action

The antimicrobial properties of this compound contribute significantly to its therapeutic efficacy. The acidic nature of the solution creates an unfavorable environment for the growth of many bacteria and fungi. Furthermore, aluminum ions are known to be toxic to microorganisms. The proposed mechanism involves the binding of Al³⁺ ions to the cell membranes of bacteria.[1] This interaction can disrupt the membrane's integrity and function by altering lipid-protein interactions and modifying transport activity.[1] Specifically, aluminum ions can bind to the hydrophilic heads of phospholipids in the cell membrane.[1] This can lead to increased membrane permeability and ultimately, cell death.

Experimental Workflows

The production and quality control of this compound solutions follow a structured workflow, from the synthesis of the active ingredient to the final analytical verification.

Conclusion

The historical development of this compound research showcases a journey from a simple, empirically-derived topical remedy to a well-characterized and standardized pharmaceutical product. Its enduring presence in medicine is a testament to its efficacy and safety profile. For researchers and drug development professionals, the study of this compound offers insights into the formulation of stable topical preparations, the mechanisms of astringency and topical antimicrobial action, and the evolution of analytical methods for quality control. Future research may focus on enhancing the stability and delivery of this compound, exploring its potential in combination therapies, and further elucidating its molecular interactions with microbial and human cells. This guide serves as a foundational resource to support and inspire such future endeavors.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound Topical Solution [drugfuture.com]

- 3. Aluminium acetate - Wikipedia [en.wikipedia.org]

- 4. Aluminium triacetate - Wikipedia [en.wikipedia.org]

- 5. nbinno.com [nbinno.com]

- 6. This compound Topical Solution - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 7. trungtamthuoc.com [trungtamthuoc.com]

- 8. pharmacopeia.cn [pharmacopeia.cn]

- 9. Alum Taste Profile: Bitter, Metallic & Why It's Not for Eating [spice.alibaba.com]

- 10. This compound | C6H9AlO6 | CID 8757 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Deep Dive into the Molecular Orbitals and Density Functional Theory Studies of Aluminum Acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Molecular Structure and Bonding

The coordination chemistry of aluminum acetate is complex, with the acetate ligand capable of binding to the aluminum (III) ion in monodentate, bidentate, or bridging fashions. In aqueous solutions, a dynamic equilibrium exists between the mono-, di-, and triacetate forms.

This guide focuses on the neutral triacetate form, Al(CH₃COO)₃, as a fundamental species for theoretical investigation. Computational chemistry, particularly DFT, provides a powerful tool to predict the most stable geometric isomers and to analyze the nature of the aluminum-oxygen bonds.

Logical Relationship of this compound Species

The different forms of this compound are interconvertible in aqueous solution, with the equilibrium depending on factors such as pH and concentration.

Caption: Interconversion of this compound species in aqueous solution.

Theoretical Framework: Molecular Orbital Theory and DFT

Molecular Orbital (MO) Theory provides a quantum mechanical description of the electronic structure of molecules. It posits that atomic orbitals combine to form molecular orbitals that span the entire molecule. These MOs can be bonding, antibonding, or non-bonding, and their energies and occupancies determine the molecule's stability and reactivity. For a molecule like this compound, MO theory can be used to construct a qualitative diagram of the interactions between the aluminum 3s, 3p, and 3d orbitals and the orbitals of the acetate ligands.

Density Functional Theory (DFT) is a computational method that has become the workhorse of quantum chemistry for its favorable balance of accuracy and computational cost.[2] DFT is based on the principle that the ground-state energy of a many-electron system can be determined from its electron density. This approach allows for the calculation of a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties.

Experimental Protocols: A Computational Chemistry Workflow

A typical DFT study of this compound would follow a systematic workflow to ensure the reliability and accuracy of the results.

Computational Workflow for this compound Studies

Caption: A generalized workflow for the DFT study of this compound.

Detailed Methodologies

A robust computational study of this compound would necessitate the following considerations:

-

Software: Commonly used quantum chemistry software packages include Gaussian, ORCA, and NWChem.[3][4][5][6]

-

Model Chemistry: The choice of the DFT functional and basis set is critical for obtaining accurate results. A popular combination for systems containing main group elements is the B3LYP functional with a Pople-style basis set such as 6-31G(d) or a larger one for higher accuracy.

-

Geometry Optimization: The initial structure of this compound would be optimized to find the lowest energy conformation. This is an iterative process where the forces on the atoms are minimized.

-

Frequency Calculations: Following a successful geometry optimization, a frequency calculation is performed to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies).[3][5] These calculations also provide theoretical vibrational spectra (IR and Raman) that can be compared with experimental data.

-

Electronic Property Calculations: Single-point energy calculations are performed on the optimized geometry to obtain various electronic properties. This includes the analysis of the frontier molecular orbitals (HOMO and LUMO) and the application of methods like Natural Bond Orbital (NBO) analysis to understand the charge distribution and bonding in detail.[7][8][9][10][11]

Data Presentation: Key Molecular Properties

While a comprehensive DFT dataset for aluminum triacetate is not available in the recent literature, the following tables present the types of quantitative data that would be obtained from such a study, with illustrative values based on general knowledge of related compounds.

Table 1: Optimized Geometric Parameters (Illustrative)

| Parameter | Bond/Angle | Calculated Value (B3LYP/6-31G(d)) | Experimental Value |

| Bond Length | Al-O | ~1.85 Å | Not available |

| C=O | ~1.22 Å | ~1.25 Å (in acetate) | |

| C-O | ~1.35 Å | ~1.25 Å (in acetate) | |

| C-C | ~1.51 Å | ~1.51 Å (in acetate) | |

| Bond Angle | O-Al-O | ~90° / ~180° | Not available |

| Al-O-C | ~130° | Not available | |

| O-C-O | ~125° | ~125° (in acetate) |

Table 2: Calculated Vibrational Frequencies (Illustrative)

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) | Assignment |

| ν(C=O) | ~1700 | ~1600-1700 | Carbonyl stretch |

| νₐ(COO) | ~1580 | ~1550-1610 | Asymmetric COO stretch |

| νₛ(COO) | ~1420 | ~1400-1450 | Symmetric COO stretch |

| ν(Al-O) | ~500-600 | Not well-established | Aluminum-oxygen stretch |

Note: Experimental frequencies are for metal acetate complexes in general.

Table 3: Electronic Properties (Illustrative)

| Property | Calculated Value (B3LYP/6-31G(d)) |

| HOMO Energy | ~ -7.0 eV |

| LUMO Energy | ~ -1.0 eV |

| HOMO-LUMO Gap | ~ 6.0 eV |

| Mulliken Atomic Charge on Al | ~ +1.5 to +2.0 |

| Mulliken Atomic Charge on O (coord.) | ~ -0.8 to -1.0 |

Frontier Molecular Orbitals: HOMO and LUMO Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of a molecule's reactivity. The HOMO is the orbital from which an electron is most likely to be donated, while the LUMO is the orbital that is most likely to accept an electron. The energy gap between the HOMO and LUMO is a measure of the molecule's chemical stability and reactivity.[12][13]

For this compound, the HOMO is expected to be localized on the p-orbitals of the oxygen atoms of the acetate ligands, while the LUMO is likely to be centered on the aluminum atom, reflecting its Lewis acidic character. A larger HOMO-LUMO gap would suggest higher stability and lower reactivity.

Conclusion and Future Directions

The theoretical investigation of this compound through molecular orbital theory and DFT provides a powerful framework for understanding its fundamental chemical properties. While a comprehensive, modern DFT study on neutral aluminum triacetate is still needed, the established computational methodologies outlined in this guide provide a clear roadmap for such an investigation.

Future research in this area should focus on:

-

Performing high-level DFT calculations on all forms of this compound to obtain accurate geometric, vibrational, and electronic data.

-

Investigating the reaction mechanisms of this compound with biological targets to understand its therapeutic effects at a molecular level.

-

Combining theoretical calculations with experimental studies, such as X-ray crystallography and vibrational spectroscopy, to validate and refine the computational models.

By leveraging the predictive power of computational chemistry, researchers can gain deeper insights into the behavior of this compound, paving the way for the development of new and improved applications in medicine and beyond.

References

- 1. 142-03-0 CAS | this compound, BASIC HYDRATE | Laboratory Chemicals | Article No. 00892 [lobachemie.com]

- 2. ORCA Input Library - Geometry optimizations [sites.google.com]

- 3. Vibrational frequencies - NWChem [nwchemgit.github.io]

- 4. youtube.com [youtube.com]

- 5. gaussian.com [gaussian.com]

- 6. 6.3. Geometry Optimizations, Surface Scans, Transition States, MECPs, Conical Intersections, IRC, NEB - ORCA 6.0 Manual [faccts.de]

- 7. NBO [cup.uni-muenchen.de]

- 8. Natural bond orbital - Wikipedia [en.wikipedia.org]

- 9. dergipark.org.tr [dergipark.org.tr]

- 10. A density functional theory study of a series of symmetric dibenzylideneacetone analogues as potential chemical UV-filters - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Natural Bond Orbital Analysis - Tutorial Example [nbo6.chem.wisc.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. researchgate.net [researchgate.net]

The Solubility of Aluminum Acetate in Water: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of aluminum acetate in water. It addresses the complexities arising from the existence of three primary forms of this compound—neutral aluminum triacetate, basic aluminum diacetate, and basic aluminum monoacetate—and their intricate hydrolysis and equilibrium in aqueous solutions. This document summarizes the available quantitative solubility data, outlines experimental protocols for solubility determination and analysis, and presents visual representations of the chemical dynamics in solution to aid in research and development.

Introduction

This compound is a compound with significant applications in the pharmaceutical, textile, and cosmetic industries, primarily utilized for its astringent, antiseptic, and mordant properties.[1][2][3] Its efficacy in these applications is intrinsically linked to its behavior in aqueous solutions. However, the seemingly simple question of its water solubility is complicated by the existence of multiple forms and their dynamic interplay in solution. This guide aims to provide clarity on this topic by consolidating technical data and methodologies for professionals in research and drug development.

Forms of this compound

In the solid state, this compound can exist as three distinct salts:

-

Neutral Aluminum Triacetate (Al(CH₃COO)₃)

-

Basic Aluminum Diacetate (HOAl(CH₃COO)₂)

When dissolved in water, these forms are in a dynamic equilibrium, and the neutral triacetate hydrolyzes to form a mixture of the basic salts.[4][6] Consequently, aqueous solutions of this compound contain a mixture of these species, the proportions of which are influenced by factors such as pH and concentration.[4]

Aqueous Solubility of this compound Forms

The solubility of each form of this compound in water varies significantly, and the available data in the literature presents some contradictions, particularly for the basic forms.

Quantitative Solubility Data

The following table summarizes the available quantitative and qualitative solubility data for the different forms of this compound in water. It is critical to note the inconsistencies and lack of definitive, well-sourced quantitative values for the basic forms.

| Form of this compound | Chemical Formula | CAS Number | Molar Mass ( g/mol ) | Water Solubility | Notes |

| Neutral Aluminum Triacetate | Al(CH₃COO)₃ | 139-12-8 | 204.11 | Soluble[7][8][9][10]; 4.81 mg/mL (unsourced)[3][11] | Generally considered the most soluble form. The quantitative value lacks a primary source and should be used with caution. |

| Basic Aluminum Diacetate | HOAl(CH₃COO)₂ | 142-03-0 | 162.08 | Insoluble[12][13]; up to 1.1 g/L at 25 °C (not validated); 2.299e+005 mg/L at 25 °C (estimated)[14] | Significant discrepancies exist in the literature. The high estimated solubility is in stark contrast to claims of insolubility. |

| Basic Aluminum Monoacetate | (HO)₂AlCH₃COO | 7360-44-3 | 120.04 | Sparingly soluble / Insoluble | No reliable quantitative data is available. |

Factors Influencing Solubility

pH

The pH of the aqueous solution is a critical factor governing the solubility and speciation of this compound. In general, the solubility of aluminum species is lowest in the pH range of 6 to 6.5.[15] The solution of this compound is slightly acidic due to hydrolysis, which produces acetic acid.[7]

Temperature

Hydrolysis and Aqueous Speciation

Upon dissolution in water, this compound undergoes hydrolysis, establishing a complex equilibrium between the different acetate forms and various hydrolyzed aluminum species. This dynamic is crucial for understanding the behavior of this compound in solution.

Caption: Hydrolysis pathway of this compound in water.

The speciation of aluminum in an aqueous solution is highly dependent on the pH. The following diagram illustrates the relative abundance of different soluble aluminum species as a function of pH.

Caption: Simplified aqueous speciation of aluminum with changing pH.

Experimental Protocols

General Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a general method for determining the aqueous solubility of a sparingly soluble salt, which can be adapted for the different forms of this compound.

Caption: Workflow for solubility determination.

Methodology:

-

Preparation: Add an excess amount of the specific this compound solid to a known volume of deionized water in a sealed container.

-

Equilibration: Agitate the mixture at a constant, controlled temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: Separate the undissolved solid from the saturated solution. This is a critical step and can be achieved by centrifugation followed by filtration through a fine-pore membrane filter.

-

Analysis of Supernatant: Accurately determine the concentration of aluminum in the clear supernatant.

-

Calculation: Express the solubility in appropriate units (e.g., g/L, mol/L).

Analytical Method for Aluminum Concentration (adapted from USP)

The concentration of aluminum in the saturated solution can be determined using a residual titration method as described in the United States Pharmacopeia (USP) for this compound Topical Solution.[16][17][18][19]

Principle: An excess of a chelating agent, ethylenediaminetetraacetic acid (EDTA), is added to a sample of the aluminum solution. The EDTA complexes with the aluminum ions. The unreacted EDTA is then back-titrated with a standardized zinc sulfate solution.

Procedure Outline:

-

A precise volume of the clear supernatant is pipetted into a flask.

-

The sample is acidified with hydrochloric acid.

-

A known excess volume of standardized 0.05 M EDTA solution is added.

-

The pH is adjusted using an acetic acid-ammonium acetate buffer.

-

The solution is heated to ensure complete complexation of aluminum with EDTA.

-

After cooling, the excess EDTA is titrated with a standardized 0.05 M zinc sulfate solution using dithizone as an indicator.

-

A blank titration is performed to account for any impurities.

-

The amount of aluminum in the sample is calculated based on the volume of EDTA that reacted.

Conclusion

The solubility of this compound in water is a complex topic due to the existence of multiple forms and their hydrolysis in aqueous solutions. While neutral aluminum triacetate is generally considered soluble, the solubility of the basic di- and monoacetate forms is less clear, with conflicting reports in the literature. The pH of the solution is a dominant factor influencing both solubility and the speciation of aluminum in solution. For accurate and reliable solubility data, it is imperative to conduct well-controlled experiments, specifying the exact form of this compound and the conditions of measurement. The protocols and information provided in this guide offer a framework for researchers and drug development professionals to approach the challenges associated with the aqueous solubility of this compound.

References

- 1. nyp.org [nyp.org]

- 2. m.youtube.com [m.youtube.com]

- 3. extramarks.com [extramarks.com]

- 4. Aluminium acetate - Wikipedia [en.wikipedia.org]

- 5. Aluminium acetate - Wikipedia [en.wikipedia.org]

- 6. Aluminium triacetate - Wikipedia [en.wikipedia.org]

- 7. solubilityofthings.com [solubilityofthings.com]

- 8. saltanalysis.com [saltanalysis.com]

- 9. Page loading... [guidechem.com]

- 10. This compound | 139-12-8 [chemicalbook.com]

- 11. testbook.com [testbook.com]

- 12. This compound, basic hydrate 100 g | Buy Online | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.nl]

- 13. ALUMINIUM ACETATE, SOLUBLE [chembk.com]

- 14. alfa-chemistry.com [alfa-chemistry.com]

- 15. researchgate.net [researchgate.net]

- 16. This compound Topical Solution - Definition, Identification, Assay - USP 2025 [trungtamthuoc.com]

- 17. pharmacopeia.cn [pharmacopeia.cn]

- 18. trungtamthuoc.com [trungtamthuoc.com]

- 19. This compound Topical Solution [drugfuture.com]

An In-depth Guide to the Molecular Weight of Aluminum Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular weight of aluminum acetate, a compound with significance in various scientific and pharmaceutical applications. Due to its existence in multiple forms, a precise understanding of its molecular characteristics is crucial for accurate experimental design and drug development.

Understanding the Forms of this compound

This compound can exist in three primary forms: neutral, basic diacetate, and basic monoacetate. The molecular weight of the compound is dependent on its specific chemical formula.

-

Neutral Aluminum Triacetate: Also known as this compound, it is a salt formed from aluminum hydroxide and an excess of acetic acid.

-

Basic Aluminum Diacetate: This form, also referred to as aluminum subacetate, contains a hydroxyl group.

-

Basic Aluminum Monoacetate: Also known as dibasic this compound, this form contains two hydroxyl groups.

Molecular Weight Determination

The molecular weight of each form of this compound is calculated by summing the atomic weights of its constituent atoms. The standard atomic weights used for this calculation are:

-

Aluminum (Al): 26.982 u

-

Carbon (C): 12.011 u

-

Oxygen (O): 15.999 u

-

Hydrogen (H): 1.008 u

Based on these atomic weights, the molecular weights of the different forms of this compound have been calculated and are presented in the table below.

Summary of Molecular Weights

| Form of this compound | Chemical Formula | Molecular Weight ( g/mol ) |

| Neutral Aluminum Triacetate | Al(CH₃COO)₃ | 204.11 |

| Basic Aluminum Diacetate | HOAl(CH₃COO)₂ | 162.08 |

| Basic Aluminum Monoacetate | (HO)₂AlCH₃COO | 120.04 |

Experimental Protocols

The determination of the molecular weight of a specific this compound sample would typically involve standard analytical techniques such as mass spectrometry. For accurate quantification and formulation in a research or drug development setting, it is imperative to first identify the specific form of this compound being used, as the molecular weight varies significantly between the neutral and basic forms.

Chemical Structure of Neutral Aluminum Triacetate

The following diagram illustrates the chemical structure of neutral aluminum triacetate.

Caption: Chemical structure of neutral aluminum triacetate.

Aluminum Acetate: A Technical Examination of its Weak Acid Characteristics

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the chemical properties of aluminum acetate, with a specific focus on its classification as a salt that imparts weak acidity to aqueous solutions. This document details the underlying chemical principles, presents quantitative data, and outlines experimental protocols relevant to the study of this compound in a research and development context.

Executive Summary

This compound, a salt derived from the weak base aluminum hydroxide and the weak acid acetic acid, yields a slightly acidic solution upon dissolution in water. This acidity is a result of the hydrolysis of the hydrated aluminum cation, [Al(H₂O)₆]³⁺, which proceeds to a greater extent than the hydrolysis of the acetate anion, CH₃COO⁻. The solution's acidity is a critical parameter in its various applications, including its use as a topical astringent and antiseptic in pharmaceutical formulations. This guide will explore the equilibrium chemistry governing this phenomenon and provide practical information for laboratory professionals.

The Chemistry of this compound in Aqueous Solution

While often referred to by the simple formula Al(CH₃COO)₃, in an aqueous environment, this compound exists as a complex equilibrium mixture of mono-, di-, and triacetate forms. The acidity of an this compound solution is not due to the dissociation of a proton from the acetate ion, but rather from the hydrolysis of the hydrated aluminum ion.

Upon dissolving in water, this compound dissociates into the hydrated aluminum ion, [Al(H₂O)₆]³⁺, and acetate ions, CH₃COO⁻. Both of these ions can then react with water in hydrolysis reactions:

-

Hydrolysis of the Hydrated Aluminum Ion (Cationic Hydrolysis): [Al(H₂O)₆]³⁺ (aq) + H₂O (l) ⇌ [Al(H₂O)₅(OH)]²⁺ (aq) + H₃O⁺ (aq)

-

Hydrolysis of the Acetate Ion (Anionic Hydrolysis): CH₃COO⁻ (aq) + H₂O (l) ⇌ CH₃COOH (aq) + OH⁻ (aq)

The overall pH of the solution is determined by the relative extent of these two reactions, which can be quantified by their respective equilibrium constants: the acid dissociation constant (Kₐ) for the hydrated aluminum ion and the base dissociation constant (Kₑ) for the acetate ion.

Quantitative Analysis of Acidity

The acidic nature of an this compound solution is confirmed by comparing the Kₐ of the hydrated aluminum ion with the Kₑ of the acetate ion.

| Ion | Equilibrium Reaction | Dissociation Constant (at 25°C) | pK Value |

| Hydrated Aluminum Ion, [Al(H₂O)₆]³⁺ | [Al(H₂O)₆]³⁺ ⇌ [Al(H₂O)₅(OH)]²⁺ + H⁺ | Kₐ ≈ 1.0 x 10⁻⁵ | pKₐ ≈ 5.0 |

| Acetate Ion, CH₃COO⁻ | CH₃COO⁻ + H₂O ⇌ CH₃COOH + OH⁻ | Kₑ ≈ 5.6 x 10⁻¹⁰ | pKₑ ≈ 9.25 |

Since the Kₐ of the hydrated aluminum ion is significantly larger than the Kₑ of the acetate ion, the production of hydronium ions (H₃O⁺) from the cation hydrolysis is more substantial than the production of hydroxide ions (OH⁻) from the anion hydrolysis. This results in a net acidic solution.

The theoretical pH of a solution of a salt of a weak acid and a weak base can be estimated using the following formula:

pH = ½ (pKₒ + pKₐ - pKₑ)

Where:

-

pKₒ is the ion-product constant of water (approximately 14 at 25°C).

-

pKₐ is the negative logarithm of the acid dissociation constant of the cation.

-

pKₑ is the negative logarithm of the base dissociation constant of the anion.

Using the values from the table above, the estimated pH of an this compound solution is:

pH ≈ ½ (14 + 5.0 - 9.25) = 4.875

This calculated pH is largely independent of the salt's concentration and aligns with experimentally observed values.

pH of this compound Solutions at Various Concentrations

The following table summarizes the expected and reported pH values for this compound solutions.

| Concentration | Description | Reported/Expected pH Range |

| 1% Solution | A 1% weight by volume solution. | ~ 3.0 - 4.0[1] |

| 1:20 Aqueous Solution | A dilution of a standardized solution. | ~ 4.2[2] |

| This compound Topical Solution, USP | A standardized pharmaceutical preparation. | 3.6 - 4.4[3][4] |

| 0.1 M | Theoretical calculation. | ~ 4.88 |

| 0.01 M | Theoretical calculation. | ~ 4.88 |

| 0.001 M | Theoretical calculation. | ~ 4.88 |

Visualizing the Hydrolysis Pathway

The following diagrams, generated using Graphviz, illustrate the key chemical processes occurring when this compound is dissolved in water.

Experimental Protocol: pH Measurement of an this compound Solution

This protocol outlines the standardized procedure for accurately determining the pH of an this compound solution using a calibrated pH meter.

5.1 Materials and Equipment:

-

This compound (solid, e.g., Al(CH₃COO)₃)

-

Deionized or distilled water

-

pH meter with a combination electrode

-

Standard buffer solutions (pH 4.00, 7.00, and 10.00)

-

Beakers (50 mL or 100 mL)

-

Volumetric flasks

-

Magnetic stirrer and stir bar

-

Wash bottle with deionized water

-

Lint-free tissues

5.2 Procedure:

-

Preparation of this compound Solution:

-

To prepare a 0.1 M solution, accurately weigh 20.41 g of this compound (molar mass: 204.11 g/mol ).

-

Quantitatively transfer the solid to a 1 L volumetric flask.

-

Add approximately 500 mL of deionized water and stir until the solid is completely dissolved.

-

Bring the solution to the 1 L mark with deionized water, cap, and invert several times to ensure homogeneity.

-

Prepare other concentrations (e.g., 0.01 M, 0.001 M) by serial dilution.

-

-

pH Meter Calibration:

-

Follow the manufacturer's instructions for the specific pH meter model.

-

Rinse the electrode with deionized water and gently blot dry with a lint-free tissue.

-

Immerse the electrode in the pH 7.00 buffer solution. Allow the reading to stabilize and calibrate the meter to this value.

-

Rinse the electrode again and immerse it in the pH 4.00 buffer solution. Allow the reading to stabilize and perform a second calibration.

-

For a three-point calibration, rinse the electrode and repeat the process with the pH 10.00 buffer.

-

-

pH Measurement:

-

Pour a sufficient amount of the prepared this compound solution into a clean, dry beaker to cover the electrode's sensing bulb and junction.

-

Place a magnetic stir bar in the beaker and place it on a magnetic stirrer set to a low, constant speed.

-

Rinse the calibrated electrode with deionized water, blot dry, and immerse it in the sample solution.

-

Allow the pH reading to stabilize for at least one minute before recording the value.

-

Repeat the measurement on at least two more aliquots of the same solution to ensure reproducibility.

-

Between measurements, rinse the electrode thoroughly with deionized water.

-

-

Post-Measurement:

-

After completing all measurements, rinse the electrode and store it in the appropriate storage solution as recommended by the manufacturer.

-

Conclusion

References

- 1. ChemTeam: Calculations for the salt of a weak acid and a weak base [chemteam.info]

- 2. pH of a solution of salt of weak acid and weak base is : `pH=1/2pK_w+1/2pK_a-1/2pK_b` and that of weak acid and strong base is `pH=1/2pK_w+1/2pK_a+1/2logc` For a salt of weak acid and weak base having `K_a=K_b`, the pH at `25^@C` will be [allen.in]

- 3. physical chemistry - Confusion regarding calculating the pH of a salt of weak acid and weak base - Chemistry Stack Exchange [chemistry.stackexchange.com]

- 4. cost-nectar.eu [cost-nectar.eu]

Methodological & Application

Application Notes and Protocols for the Preparation of a Stable Aluminum Acetate Solution for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aluminum acetate solution, also known as Burow's solution, is a widely used astringent and antiseptic agent in various laboratory and pharmaceutical applications. Its efficacy is dependent on its stability, as it is prone to hydrolysis and precipitation, which can alter its concentration and therapeutic properties. This document provides detailed protocols for preparing stable this compound solutions, methods for quality control, and a summary of factors influencing its stability to ensure consistent and reliable performance in a laboratory setting.

Factors Influencing Stability

The stability of this compound solutions is a critical factor for its effective use. Several factors can influence the equilibrium of this compound in solution, leading to the precipitation of insoluble aluminum salts. Understanding and controlling these factors is paramount for preparing and maintaining a stable solution.

Key factors affecting stability include:

-

pH: The pH of the solution is a crucial determinant of stability. A slightly acidic pH range of 3.6 to 4.4 is generally considered optimal for maintaining the solubility of this compound.[1] Deviations outside this range can lead to hydrolysis and the formation of precipitates.

-

Concentration: The concentration of this compound in the solution can impact its stability. While various concentrations are used depending on the application, higher concentrations may be more prone to precipitation.

-

Temperature: Storage temperature can affect the stability of the solution. Generally, storage at controlled room temperature or in a refrigerator (e.g., 4°C) is recommended to slow down degradation processes.[2]

-

Presence of Stabilizers: The addition of certain excipients can significantly enhance the stability of this compound solutions.

-

Boric Acid: Boric acid is a commonly used stabilizer that helps to maintain the acidic pH and prevent precipitation.[3]

-

Tartaric Acid: In some rapid preparation methods, tartaric acid is used to improve the dissolution and stability of basic this compound.[2]

-

Salts of Alpha-Hydroxy Carboxylic Acids: These have been shown to act as effective stabilizers, preventing precipitation upon aging, boiling, or dilution.

-

The following diagram illustrates the logical relationship between these factors and the stability of the this compound solution.

Caption: Factors influencing the stability of this compound solutions.

Preparation Protocols

Several methods can be employed to prepare this compound solutions. The choice of method may depend on the desired preparation time, available starting materials, and the required concentration.

Protocol 1: Traditional Burow's Solution (from Aluminum Subacetate)

This method involves the preparation of an aluminum subacetate solution followed by its conversion to this compound solution.

Materials:

-

Aluminum Subacetate Topical Solution

-

Glacial Acetic Acid

-

Purified Water

Procedure:

-

To prepare 1000 mL of this compound Topical Solution, combine 545 mL of Aluminum Subacetate Topical Solution with 15 mL of Glacial Acetic Acid.

-

Add a sufficient quantity of purified water to make a final volume of 1000 mL.

-

Mix the solution thoroughly.

-

If necessary, filter the solution to ensure it is clear.

-

Dispense only the clear solution.

Note: This method can be time-consuming, as the preparation of the aluminum subacetate solution itself can take over 24 hours.

Protocol 2: Rapid Preparation Method

This method allows for a much faster preparation of the this compound solution.[2]

Materials:

-

Basic this compound (e.g., Al(OH)(CH₃COO)₂)

-

Tartaric Acid

-

Acetic Acid

-

Purified Water

Procedure:

-

Mix the basic this compound with appropriate amounts of tartaric acid and acetic acid in purified water.

-

Heat the suspension and boil for 2 to 2.5 hours, or until the solution is completely dissolved.

-

Cool the solution to room temperature.

Data Presentation: Comparison of Preparation Methods

The following table summarizes the key parameters of the different preparation methods.

| Preparation Method | Starting Materials | Preparation Time | Reported Stability | pH Range |

| Traditional Burow's Solution | Aluminum Subacetate, Acetic Acid | > 24 hours | Stable for 5 months at 4°C.[2] | 3.6 - 4.4[1] |

| Rapid Method | Basic this compound, Tartaric Acid, Acetic Acid | 2 - 2.5 hours | Showed similar pharmaceutical properties to the traditional Burow's solution.[2] | Not specified, but expected to be in the acidic range. |

| From Aluminum Sulfate & Calcium Carbonate | Aluminum Sulfate, Calcium Carbonate, Acetic Acid | Several days[2] | One preparation showed a white residue after 14 days.[4] | 2.2 - 4.0[4] |

Experimental Protocols: Quality Control

To ensure the quality and stability of the prepared this compound solution, the following quality control tests should be performed.

Determination of pH

Objective: To measure the pH of the this compound solution.

Materials:

-

Calibrated pH meter

-

Standard buffer solutions (pH 4.0 and 7.0)

Procedure:

-

Calibrate the pH meter according to the manufacturer's instructions using the standard buffer solutions.

-

Rinse the pH electrode with purified water and gently blot dry.

-

Immerse the electrode in the this compound solution.

-

Allow the reading to stabilize and record the pH value.

-

The pH should be within the range of 3.6 to 4.4 for optimal stability.[1]

Assay for Aluminum Content

Objective: To determine the concentration of aluminum in the solution. This protocol is based on a complexometric titration with edetate disodium (EDTA).

Materials:

-

Edetate disodium titrant (0.05 M), standardized

-

Zinc sulfate (0.05 M), standardized

-

Hydrochloric acid

-

Acetic acid–ammonium acetate buffer TS

-

Dithizone TS

-

Alcohol

-

Volumetric flasks (250 mL)

-

Beakers (250 mL)

-

Pipettes

Procedure:

-

Pipette 25 mL of the this compound Topical Solution into a 250-mL volumetric flask.

-

Add 5 mL of hydrochloric acid and dilute with water to volume, then mix.

-

Pipette 25 mL of this solution into a 250-mL beaker.

-

Add, in the order named and with continuous stirring, 25.0 mL of 0.05 M Edetate disodium titrant and 20 mL of acetic acid–ammonium acetate buffer TS.

-

Heat the solution near the boiling point for 5 minutes.

-

Cool the solution and add 50 mL of alcohol and 2 mL of dithizone TS.

-

Titrate the solution with 0.05 M zinc sulfate VS to a bright rose-pink color.

-

Perform a blank determination.

-

Each mL of 0.05 M Edetate disodium titrant is equivalent to 2.549 mg of Al₂O₃.

Assay for Acetic Acid Content

Objective: To determine the concentration of acetic acid in the solution. This protocol involves distillation followed by titration.

Materials:

-

Phosphoric acid

-

Sodium hydroxide (0.5 N), standardized

-

Sulfuric acid (0.5 N), standardized

-

Phenolphthalein TS

-

Kjeldahl flask

-

Condenser and receiving flask

Procedure:

-

Pipette 20 mL of the this compound Topical Solution into a Kjeldahl flask containing a mixture of 20 mL of phosphoric acid and 150 mL of water.

-

Connect the flask to a condenser, with the delivery tube dipping beneath the surface of 50.0 mL of 0.5 N sodium hydroxide VS in a receiving flask.

-

Distill approximately 160 mL.

-

Allow the distilling flask to cool, add 50 mL of water, and distill an additional 40 to 45 mL into the same receiving flask.

-

Add phenolphthalein TS to the distillate.

-

Titrate the excess 0.5 N sodium hydroxide VS with 0.5 N sulfuric acid VS.

-

Each mL of 0.5 N sodium hydroxide is equivalent to 30.03 mg of C₂H₄O₂.

Workflow for Preparation and Quality Control

The following diagram outlines the general workflow for the preparation and quality control of a stable this compound solution.

References

- 1. researchgate.net [researchgate.net]

- 2. [Pharmaceutical and pharmacological evaluation of Burow's solution (this compound solution), hospital preparation, and development of its rapid preparation method] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. US2824042A - Composition for preparation of burow's solution - Google Patents [patents.google.com]

- 4. [Evaluation of the Stability and Antibacterial Activity of Burow's and Neo-Burow's Solutions was Prepared Using Different Methods] - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Using Aluminum Acetate as a Mordant for Natural Dyes on Cotton

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of aluminum acetate as a mordant in the natural dyeing of cotton fibers. The information is intended for a scientific audience and focuses on detailed protocols, data presentation, and the underlying chemical principles.

Introduction

This compound is a widely used mordant for cellulosic fibers such as cotton, enhancing the uptake and colorfastness of natural dyes.[1][2][3][4] It acts as a bridge, forming a chemical complex between the hydroxyl groups of the cellulose and the functional groups of the dye molecules.[5][6] This results in more vibrant and durable colors compared to dyeing without a mordant. The effectiveness of this compound can be influenced by several factors, including its concentration, the application method, and the use of assistants like tannins or after-baths with calcium carbonate or wheat bran.[7]

Data Presentation

The following tables summarize the available quantitative data on the colorfastness of cotton dyed with various natural dyes using this compound as a mordant. The data is primarily based on a comparative study by Haar et al. (2013), which evaluated colorfastness to laundering and light according to standardized methods.[1][2][4] Colorfastness is rated on a Gray Scale from 1 (poor) to 5 (excellent).

Table 1: Colorfastness to Laundering of Natural Dyes on Cotton Mordanted with this compound [1][2][4]

| Natural Dye | Mordant Concentration (% owf) | Gray Scale Rating (Color Change) |

| Madder (anthraquinone) | 5 | Not significantly different from aluminum potassium sulfate |

| 10 | Not significantly different from aluminum potassium sulfate | |

| 20 | Not significantly different from aluminum potassium sulfate | |

| Weld (flavonoid) | 5 | 2.17 |

| 10 | 1.97 | |

| 20 | 1.44 | |

| Coreopsis (flavonoid) | 5 | 3.11 |

| 10 | 3.00 | |

| 20 | 3.05 |

Table 2: Colorfastness to Light of Natural Dyes on Cotton Mordanted with this compound [1][2][4]

| Natural Dye | Mordant Concentration (% owf) | Gray Scale Rating (Color Change) |

| Madder (anthraquinone) | 5 | No significant difference from aluminum potassium sulfate |

| 10 | No significant difference from aluminum potassium sulfate | |

| 20 | No significant difference from aluminum potassium sulfate | |

| Weld (flavonoid) | 5 | 2.0 |

| 10 | 2.0 | |

| 20 | 2.0 | |

| Coreopsis (flavonoid) | 5 | 1.0 |

| 10 | 1.0 | |

| 20 | 1.5 |

Experimental Protocols

The following are detailed methodologies for key experiments involving the use of this compound as a mordant for natural dyes on cotton.

Protocol 1: Standard this compound Mordanting (Hot Process)

This protocol is a common method for mordanting cotton fibers with this compound.

Materials:

-

Scoured cotton fabric/yarn

-

This compound

-

Stainless steel pot

-

Heating source

-

Stirring rod

-

Safety equipment (gloves, mask)

Procedure:

-

Scouring: Pre-wash the cotton material with a pH-neutral detergent to remove any impurities. Rinse thoroughly.

-

Mordant Calculation: Weigh the dry cotton material. Calculate the amount of this compound required, typically 5-10% of the weight of the fiber (owf).

-

Mordant Bath Preparation: Fill a stainless steel pot with enough warm water to allow the cotton to move freely. Dissolve the calculated amount of this compound in the water.

-

Mordanting: Immerse the wet, scoured cotton in the mordant bath. Slowly heat the bath to a simmer (around 80-90°C) and maintain this temperature for at least one hour, stirring occasionally.

-

Cooling and Rinsing: Allow the cotton to cool in the mordant bath. Once cool, remove the cotton and rinse it thoroughly with water.

Protocol 2: this compound Mordanting with Tannin Pre-treatment

This two-step process is often recommended for enhancing the mordant uptake on cellulose fibers.

Materials:

-

Scoured cotton fabric/yarn

-

Tannin extract (e.g., gallnut, myrobalan)

-

This compound

-

Two stainless steel pots

-

Heating source

-

Stirring rod

-

Safety equipment (gloves, mask)

Procedure:

-

Scouring: As per Protocol 1.

-

Tannin Treatment:

-

Calculate the amount of tannin extract needed (typically 5-10% owf).

-

Dissolve the tannin in a pot of warm water.

-

Immerse the wet, scoured cotton in the tannin bath.

-

Heat to a simmer and maintain for one hour.

-

Allow to cool and rinse lightly.

-

-

Mordanting:

-

Prepare the this compound mordant bath as described in Protocol 1.

-

Immerse the tannin-treated, damp cotton into the mordant bath.

-

Follow the heating, cooling, and rinsing steps from Protocol 1.

-

Protocol 3: this compound Mordanting with Calcium Carbonate After-bath

An after-bath with calcium carbonate (chalk) can help to fix the mordant to the fibers.

Materials:

-

Mordanted cotton fabric/yarn (from Protocol 1 or 2)

-

Calcium carbonate (chalk)

-

Bucket or pot

Procedure:

-

Mordanting: Follow Protocol 1 or 2 to mordant the cotton.

-

Calcium Carbonate Bath:

-

In a separate container, prepare a solution of calcium carbonate (approximately 1-2% owf) in warm water.

-

Immerse the mordanted, rinsed cotton into the calcium carbonate bath.

-

Let it soak for 15-30 minutes, stirring occasionally.

-

-

Final Rinse: Remove the cotton from the chalk bath and rinse thoroughly with water. The fabric is now ready for dyeing.

Mandatory Visualizations

References

- 1. files.core.ac.uk [files.core.ac.uk]

- 2. Comparison of Aluminum Mordants on the Colorfastness of Natural Dyes on Cotton | Semantic Scholar [semanticscholar.org]

- 3. krex.k-state.edu [krex.k-state.edu]

- 4. krex.k-state.edu [krex.k-state.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. wsd.org.uk [wsd.org.uk]

Application of Aluminum Acetate in the Synthesis of Alumina Nanoparticles: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of alumina (Al₂O₃) nanoparticles using aluminum acetate as a precursor. The methodologies outlined below are based on established thermal decomposition and sol-gel techniques, offering pathways to produce alumina nanoparticles with tailored characteristics suitable for various applications, including as catalysts, in structural materials, and for potential use in drug delivery systems.

Introduction

This compound is a versatile precursor for the synthesis of alumina nanoparticles. Its decomposition at elevated temperatures provides a direct route to various phases of alumina, including the catalytically active gamma-alumina (γ-Al₂O₃) and the highly stable alpha-alumina (α-Al₂O₃). The choice of synthesis method significantly influences the physicochemical properties of the resulting nanoparticles, such as particle size, surface area, and crystalline phase. This document details two primary methods: thermal decomposition and a sol-gel process.

Quantitative Data Summary

The following tables summarize the key quantitative data derived from experimental studies on the synthesis of alumina nanoparticles from this compound and related precursors.

Table 1: Influence of Calcination Temperature on Alumina Phase and Crystallite Size

| Precursor | Calcination Temperature (°C) | Resulting Alumina Phase | Average Crystallite Size (nm) |

| This compound | 650 | Amorphous | - |

| This compound | 850 | Gamma (γ) | - |

| Amorphous Precursor from this compound | 900 | Alpha (α) | - |

| This compound | 1100 | Alpha (α) + Gamma (γ) | 54 |

Table 2: Physicochemical Properties of Alumina Nanoparticles

| Property | Value | Synthesis Method |

| Particle Size | 20 - 40 nm | Sol-Gel |

| Particle Size | 35 - 55 nm | Green Synthesis |

| Particle Size | 54 - 58 nm | Thermal Decomposition |

| Surface Area | 28.36 m²/g | Co-precipitation |

Experimental Protocols

Protocol 1: Synthesis of Alumina Nanoparticles via Thermal Decomposition of this compound

This protocol describes the direct synthesis of alumina nanoparticles by the thermal decomposition of this compound. This method is straightforward and allows for the formation of different alumina phases by controlling the calcination temperature.[1][2]

Materials:

-

This compound (Al(CH₃COO)₃)

-

Crucible (ceramic)

-

Muffle furnace

Procedure:

-

Place a known quantity of this compound powder into a ceramic crucible.

-

Insert the crucible into a muffle furnace.

-

Heat the furnace to the desired calcination temperature. For the generation of an amorphous precursor, a temperature of 650°C is recommended.[1] To obtain gamma-alumina, a temperature of 850°C is suitable.[1] For the direct formation of alpha-alumina, temperatures above 1100°C are required.[1]

-

Maintain the temperature for a period of 2 to 4 hours to ensure complete decomposition of the this compound.

-

Allow the furnace to cool down to room temperature.

-

The resulting white powder is the alumina nanoparticles.

-

Characterize the synthesized nanoparticles using appropriate techniques such as X-ray diffraction (XRD) to determine the crystalline phase and transmission electron microscopy (TEM) to analyze the particle size and morphology.

Protocol 2: Synthesis of Alumina Nanoparticles via a Sol-Gel Method

This protocol outlines a generalized sol-gel synthesis of alumina nanoparticles using this compound. The sol-gel process allows for greater control over particle size and morphology.

Materials:

-

This compound (Al(CH₃COO)₃)

-

Deionized water

-

Nitric acid (HNO₃) or Acetic Acid (CH₃COOH) (as a catalyst)

-

Ethanol

-

Beaker

-

Magnetic stirrer

-

Drying oven

-

Muffle furnace

Procedure:

-

Sol Preparation: Dissolve this compound in deionized water in a beaker with vigorous stirring to form a solution.

-

Hydrolysis and Condensation: Slowly add a dilute solution of nitric acid or acetic acid to the this compound solution while stirring continuously. This will initiate the hydrolysis and condensation reactions, leading to the formation of a sol.

-

Gelation: Continue stirring the sol at room temperature until it forms a viscous gel. The time required for gelation can vary depending on the concentration of the reactants and the pH of the solution.

-

Aging: Age the gel for 24-48 hours at room temperature. This step allows for the completion of the polymerization and strengthening of the gel network.

-

Drying: Dry the aged gel in an oven at 100-120°C for 12-24 hours to remove the solvent and other volatile components, resulting in a xerogel.

-

Calcination: Calcine the dried xerogel in a muffle furnace. The calcination temperature will determine the final crystalline phase of the alumina nanoparticles. A temperature of around 900°C is typically used to obtain the alpha phase.[1]

-

Characterization: Analyze the final product using XRD, TEM, and Brunauer-Emmett-Teller (BET) analysis to determine the phase, particle size, and surface area, respectively.